molecular formula C13H20ClNO2 B1397299 3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219949-23-1

3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1397299
CAS No.: 1219949-23-1
M. Wt: 257.75 g/mol
InChI Key: XPWAAHHVZPLFRT-UHFFFAOYSA-N
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Description

3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine derivative with potential biological applications. It was initially synthesized and characterized in the early 2000s and has since been studied for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 2-ethoxyphenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through nucleophilic substitution, where the ethoxy group acts as a leaving group, allowing the formation of the pyrrolidine ring. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.

    Substitution: Halides, amines, organic solvents, reflux conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a building block in organic synthesis.

    2-Ethoxyphenol: A phenolic compound with an ethoxy group, used in the synthesis of various organic compounds.

    N-Methylpyrrolidine: A methylated derivative of pyrrolidine, used in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness: 3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride is unique due to its specific structure, which combines the properties of both pyrrolidine and 2-ethoxyphenol. This unique combination allows it to exhibit distinct pharmacological properties and makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-[(2-ethoxyphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2.ClH/c1-2-15-12-5-3-4-6-13(12)16-10-11-7-8-14-9-11;/h3-6,11,14H,2,7-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWAAHHVZPLFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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